molecular formula C14H14ClN3O2 B7455949 N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide

N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide

Cat. No. B7455949
M. Wt: 291.73 g/mol
InChI Key: KPHVSGMDLAYYIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide, also known as CDMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMO is a heterocyclic compound that contains a pyridazine ring and a carboxamide group. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are known to play a key role in the inflammatory response. N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide has also been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory disorders. Additionally, N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been found to reduce fever in animal models of pyrogen-induced fever.

Advantages and Limitations for Lab Experiments

N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, there are also some limitations associated with the use of N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide in lab experiments. For example, its solubility in water is limited, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide. One area of interest is the development of more efficient synthesis methods for N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide and its potential applications in the treatment of inflammatory disorders. Finally, there is a need for more studies to investigate the safety and toxicity of N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide in animal models and humans.

Synthesis Methods

N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzyl chloride with 3-amino-2-methylpyridine to form 3-(3-chlorobenzyl)-2-methylpyridine. This intermediate is then reacted with dimethylformamide dimethyl acetal and acetic anhydride to form N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis and osteoarthritis. Additionally, N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been found to possess antipyretic properties, which could make it useful in the treatment of fever.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-17(9-10-4-3-5-11(15)8-10)14(20)12-6-7-13(19)18(2)16-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHVSGMDLAYYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N(C)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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